molecular formula C12H9IN2O2 B12335642 Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate

Cat. No.: B12335642
M. Wt: 340.12 g/mol
InChI Key: MHCBJFHQVVOAOG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyano group, an iodine atom, and an ester functional group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The cyano and ester groups can be introduced through subsequent reactions involving nitriles and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The cyano and iodine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with different functional groups.

    Ethyl 5-bromo-1H-indole-2-carboxylate: Contains a bromine atom instead of iodine.

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Features a different alkyl group attached to the indole ring.

Uniqueness

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate is unique due to the presence of both cyano and iodine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate

InChI

InChI=1S/C12H9IN2O2/c1-2-17-12(16)7-3-4-9-8(5-7)11(13)10(6-14)15-9/h3-5,15H,2H2,1H3

InChI Key

MHCBJFHQVVOAOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2I)C#N

Origin of Product

United States

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